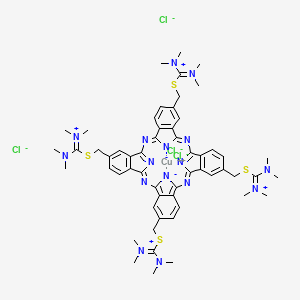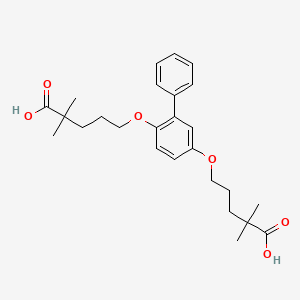
Gelb 6
Übersicht
Beschreibung
Sunset Yellow FCF, also known as Orange Yellow S, C.I. 15985, or E110, is a petroleum-derived orange azo dye . It is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid and subsidiary coloring matters together with sodium chloride and/or sodium sulfate as the principal uncolored components . It is used to provide an orange color to foods, drugs, and cosmetics, including dietary supplements .
Synthesis Analysis
Sunset Yellow FCF is an azoic dye synthesized from aromatic hydrocarbons . It is used to improve the physical-chemical properties of food products and their conservation .Molecular Structure Analysis
The chemical formula of Sunset Yellow FCF is C16H10N2Na2O7S2 . It is a reddish-orange azo dye used as a synthetic colorant in various foods and beverages to improve their texture and appearance .Chemical Reactions Analysis
Sunset Yellow FCF exhibits the phenomenon of birefringence on resulted crystallites by drying and crystallization at room temperature from aqueous solutions with concentrations of 1% and 5% . It is stable in citric acid and tartaric acid, and fades during reduction .Physical And Chemical Properties Analysis
Sunset Yellow FCF is an orange-red powder that is soluble in water and ethanol . Its thermal behavior indicates the evaporation of absorbed and physically bonded water up to 188 °C, after which the material possesses thermal stability up to 330 °C .Wissenschaftliche Forschungsanwendungen
Immunologische Auswirkungen
Gelb 6 hat nachweislich Auswirkungen auf Immunantworten. Es kann die LPS-induzierte Proliferation isolierter Mauss-Milzzellen reduzieren und die Proliferation in einer allogenen gemischten Lymphozytenreaktion bei bestimmten Konzentrationen hemmen . Darüber hinaus wurde berichtet, dass es die Immunsuppression fördert und die funktionellen Reaktionen von Milzzellen bei nicht-zytotoxischen Dosen verändert .
Chromosomale und genetische Studien
In der genetischen Forschung wurde beobachtet, dass this compound Chromosomenaberrationen in somatischen und Keimzellen sowie morphologische Anomalien in Spermien von Mäusen induziert. Es wird jedoch in einem Mikrokern-Darm-Assay bei Mäusen, wenn es in Dosen von bis zu 2.000 mg/kg verabreicht wird, nicht als genotoxisch angesehen .
Veterinärmedizinische Anwendungen
Die Europäische Behörde für Lebensmittelsicherheit (EFSA) hat die Sicherheit und Wirksamkeit von this compound als Zusatzstoff bewertet, der Futtermitteln für Haustiere wie Katzen, Hunde, Zierfische, Körner fressende Ziervögel und kleine Nagetiere Farbe verleiht oder wiederherstellt .
Forschung zu optischen Eigenschaften
Die optische Anisotropie von this compound wurde bei Raumtemperatur unter polarisiertem Licht untersucht. Es zeigt Doppelbrechung an Kristalliten, die durch Trocknen und Kristallisation aus wässrigen Lösungen gebildet werden, was für die Materialwissenschaft von Bedeutung ist .
Bewertung der Lebensmittelsicherheit
This compound wurde von den Lebensmittelsicherheitsbehörden einer Neubewertung unterzogen, um seine Sicherheit als Lebensmittelfarbstoff zu beurteilen. Dies beinhaltet die Festlegung akzeptabler täglicher Aufnahmemengen und das Verständnis seiner Auswirkungen auf die menschliche Gesundheit .
Forschung zum Knochenstoffwechsel und zur Dermatologie
Es wird zur Behandlung von Stoffwechselerkrankungen der Knochen und Hauterkrankungen eingesetzt. Die relative Expression von Oberflächenrezeptoren in T- und B-Zellen kann durch this compound verändert werden, was für die medizinische Forschung relevant ist .
Wirkmechanismus
Target of Action
Sunset Yellow FCF, also known as E110, is an azo dye synthesized from aromatic hydrocarbons . It is primarily used to enhance the physical-chemical properties of food products and their conservation . The compound’s primary targets are proteins, specifically bovine serum albumin (BSA) and collagen .
Mode of Action
Sunset Yellow FCF interacts with its protein targets, altering their biophysical properties . This interaction is likely due to the compound’s chemical structure, which allows it to bind to these proteins and modify their function.
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which suggests it can be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Sunset Yellow FCF’s action are diverse and depend on the concentration and context of its use. For instance, it has been reported that exposure to a high dose of Sunset Yellow FCF led to disturbances in cell-to-cell interactions and testicular function in rats .
Action Environment
The action, efficacy, and stability of Sunset Yellow FCF can be influenced by various environmental factors. For instance, its solubility and therefore its bioavailability can be affected by the ambient temperature . Furthermore, its interaction with proteins and its antioxidant activity can be influenced by the concentration of the compound . More research is needed to fully understand how different environmental factors influence the action of Sunset Yellow FCF.
Zukünftige Richtungen
Sunset Yellow FCF is added to foods and beverages at concentrations up to a maximum permitted level (MPL) as adopted by the Codex Alimentarius Commission . There are more than 60 food categories for which MPLs for sunset yellow have been adopted in the General Standard of Food Additives .
Relevant Papers The EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS) adopted an opinion on the re-evaluation of Sunset Yellow FCF (E 110) as a food additive in 2009 and in 2014 an opinion on the reconsideration of the temporary acceptable daily intake (ADI) and refined exposure assessment for Sunset Yellow FCF (E 110) .
Eigenschaften
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPTROHQCGFEF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
| Record name | SUNSET YELLOW FCF | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021456 | |
| Record name | FD&C Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |
| Record name | DIRECT YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SUNSET YELLOW FCF | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FD&C yellow 6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1967 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | C.I. Direct Yellow 11 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |
| Record name | DIRECT YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.43X10-22 mm Hg at 25 °C (estimated) | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-red crystals, Orange powder | |
CAS RN |
1325-37-7, 2783-94-0 | |
| Record name | DIRECT YELLOW 11 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20308 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Direct Yellow 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Food Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Yellow 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | FD&C Yellow 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FD&C YELLOW NO. 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77VEI93A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | C.I. DIRECT YELLOW 11 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |
| Record name | FD & C YELLOW NO. 6 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. FOOD YELLOW 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Sunset Yellow FCF?
A1: The molecular formula of Sunset Yellow FCF is C16H10N2Na2O7S2, and its molecular weight is 452.37 g/mol.
Q2: What are the spectroscopic characteristics of Sunset Yellow FCF?
A2: Sunset Yellow FCF exhibits maximum absorbance at a wavelength (λmax) of 482 nm, making it suitable for detection and quantification using UV-Vis spectrophotometry. []
Q3: What is the solubility of Sunset Yellow FCF?
A3: Sunset Yellow FCF demonstrates high solubility in water, with a reported solubility of 19 g/100 mL. []
Q4: What analytical techniques are employed to determine Sunset Yellow FCF in food samples?
A4: Various methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Sunset Yellow FCF in complex matrices like food and beverages. [, , , ]
- Spectrophotometry: This method exploits the dye's absorbance at specific wavelengths, enabling direct measurement in simpler samples or after extraction and purification steps. [, , ]
- Voltammetry: Electrochemical methods, such as differential pulse voltammetry, offer sensitive detection of Sunset Yellow FCF based on its redox properties. [, ]
Q5: How are impurities in Sunset Yellow FCF identified and quantified?
A5: Techniques like HPLC and LC/MS are employed to identify and quantify raw materials, intermediates, and subsidiary colors present in Sunset Yellow FCF samples. These methods are crucial for quality control and safety assessment. [, , ]
Q6: What is the Acceptable Daily Intake (ADI) for Sunset Yellow FCF?
A6: The current ADI for Sunset Yellow FCF, as established by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is 4 mg/kg bw/day. []
Q7: Are there any concerns regarding the safety of Sunset Yellow FCF?
A7: While generally considered safe within the ADI, studies have reported potential adverse effects at high doses, including:
- Neurobehavioral effects: Research in mice has shown potential effects on swimming behavior and motor development. []
- Immunomodulatory effects: In vitro studies on splenocytes suggest Sunset Yellow FCF might influence immune responses. []
- Cellular toxicity: Studies using Chara vulgaris have indicated potential cytotoxic and mito-depressive effects at high concentrations. []
- Organ weight changes: Studies in rats have shown that long-term exposure to high doses of Sunset Yellow FCF might lead to changes in liver weight. []
Q8: Are there any specific concerns for certain populations?
A8: While exposure is generally below the ADI, some studies suggest that children, particularly boys, might have higher intakes of Sunset Yellow FCF due to consumption of certain food and beverages like soft drinks and desserts. []
Q9: What are the implications of Sunset Yellow FCF degrading into other compounds?
A9: Some studies have investigated the formation of degradation products like sulphanilic acid and naphthionic acid when Sunset Yellow FCF is heated in the presence of sugars. These byproducts could have their own toxicological profiles, warranting further investigation. []
Q10: How is Sunset Yellow FCF removed from wastewater?
A10: Several methods have been explored for the removal of Sunset Yellow FCF from aqueous solutions, including:
- Adsorption: Various materials, such as activated carbon, mixed fruit peel waste, and polyethyleneimine-modified multi-wall carbon nanotubes (PEI-MWCNTs), have shown potential for adsorbing the dye from wastewater. [, , ]
- Photocatalytic degradation: Studies have investigated the use of photocatalysts, like tungsten oxide nanoparticles and transition metal complexes, in combination with UV or visible light irradiation to degrade Sunset Yellow FCF. [, ]
- **Plasma-catalytic degradation: ** Research has explored the use of gliding arc discharge plasma, with or without catalysts like tungsten oxide, for the effective removal of the dye. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



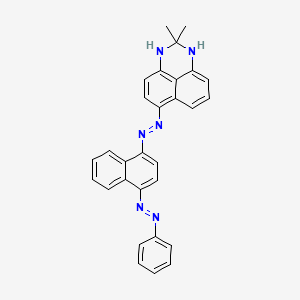
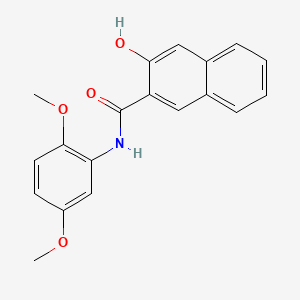
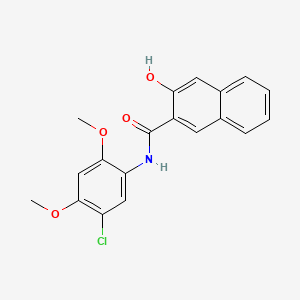

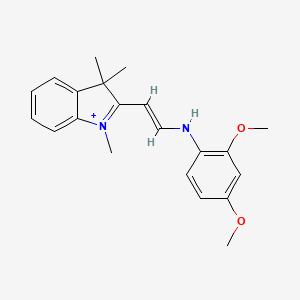
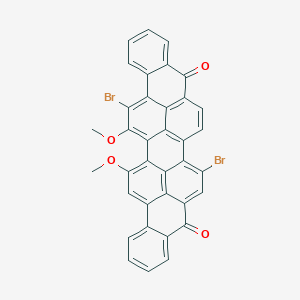



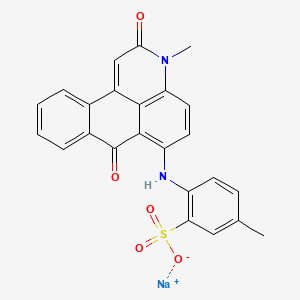
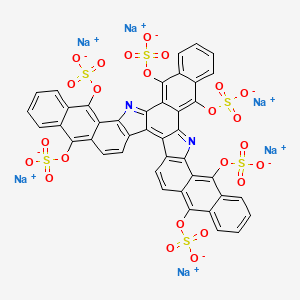
![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)
